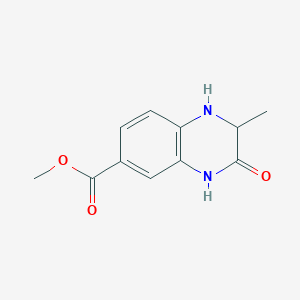
Methyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a quinoxaline ring system fused with a tetrahydroquinoxaline moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitroaniline with diethyl oxalate to form a quinoxaline intermediate, which is then reduced and esterified to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are environmentally benign is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoxaline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl and ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoxaline and tetrahydroquinoxaline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which Methyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate exerts its effects is primarily through its interaction with biological molecules. It can bind to specific enzymes and receptors, modulating their activity. The molecular targets and pathways involved include inhibition of microbial enzymes and interference with cancer cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-3-oxobutanoate
- Methyl 2-oxo-2H-pyran-3-carboxylate
- Cyclopropanecarboxylic acid derivatives
Uniqueness
Methyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is unique due to its specific quinoxaline-tetrahydroquinoxaline structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 2-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-6-10(14)13-9-5-7(11(15)16-2)3-4-8(9)12-6/h3-6,12H,1-2H3,(H,13,14) |
InChI Key |
LVCZMCNMVJSFAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=C(N1)C=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















